Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is a chemical compound with the molecular formula C7H9F5OS and a molecular weight of 236.203 g/mol . This compound is known for its unique structure, which includes a thioacetic acid moiety and a pentafluoropentyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester typically involves the reaction of thioacetic acid with 4,4,5,5,5-pentafluoropentanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
Thioacetic acid+4,4,5,5,5-pentafluoropentanol→Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester+Water
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding thiol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: A simpler analog without the pentafluoropentyl group.
4,4,5,5,5-pentafluoropentanol: The alcohol precursor used in the synthesis of the ester.
Thioacetic acid S-methyl ester: Another thioester with a different alkyl group.
Uniqueness
Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is unique due to the presence of the pentafluoropentyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
160598-75-4 |
---|---|
Molecular Formula |
C7H9F5OS |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
S-(4,4,5,5,5-pentafluoropentyl) ethanethioate |
InChI |
InChI=1S/C7H9F5OS/c1-5(13)14-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
KHEUHEBTOQSOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.